molecular formula C14H15FN2O2 B2624444 (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide CAS No. 365520-04-3

(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide

Cat. No. B2624444
M. Wt: 262.284
InChI Key: JMMAPODVTXCPNJ-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.

Mechanism Of Action

(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of various types of cancer. By blocking the activity of BTK, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide inhibits the growth and survival of cancer cells, while sparing normal cells.

Biochemical And Physiological Effects

In addition to its antitumor activity, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to have other biochemical and physiological effects. For example, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases. Moreover, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to enhance the activity of immune cells, which could potentially improve the efficacy of immunotherapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several potential future directions for research on (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide. One area of interest is the development of combination therapies that include (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide and other drugs with complementary mechanisms of action. Another area of interest is the exploration of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide's potential in other diseases beyond cancer, such as autoimmune disorders. Finally, the development of more potent and selective BTK inhibitors based on the structure of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide could lead to the discovery of even more effective therapies.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and the process is relatively straightforward. The yield of the final product is generally high, which makes it suitable for large-scale production.

Scientific Research Applications

(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has shown potent antitumor activity, both as a single agent and in combination with other drugs. Moreover, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to be effective against cancer cells that are resistant to other therapies, which makes it a promising candidate for further development.

properties

IUPAC Name

(Z)-2-cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-19-8-2-7-17-14(18)12(10-16)9-11-3-5-13(15)6-4-11/h3-6,9H,2,7-8H2,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMAPODVTXCPNJ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide

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